molecular formula C19H20ClN3O2 B6056471 methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate

methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate

Cat. No. B6056471
M. Wt: 357.8 g/mol
InChI Key: GQFIKYMLFYTYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate, also known as MCL-1 inhibitor, is a synthetic compound used in scientific research to inhibit the activity of MCL-1 protein. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate the process of apoptosis or programmed cell death. MCL-1 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.

Mechanism of Action

Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor binds to the BH3-binding groove of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate protein, preventing its interaction with pro-apoptotic BCL-2 family proteins such as BAK and BAX. This leads to the release of cytochrome c from the mitochondria, which triggers the apoptotic cascade and eventually leads to cell death.
Biochemical and Physiological Effects:
methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been shown to induce apoptosis in cancer cells with high levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression, while sparing normal cells with low levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression. methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and ABT-737. In addition, methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor in lab experiments are its high potency and selectivity for methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate protein, which allows for specific targeting of cancer cells with high levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression. The limitations of using methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor in lab experiments are its potential toxicity to normal cells with low levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression and the possibility of developing drug resistance over time.

Future Directions

For methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor research include the development of more potent and selective compounds, the investigation of its potential in combination with other targeted therapies, the identification of biomarkers for patient selection, and the exploration of its role in other diseases such as neurodegenerative disorders. Moreover, the clinical development of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor as a cancer therapy is ongoing, and the results of these studies will provide valuable information on its safety and efficacy in humans.

Synthesis Methods

Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate can be synthesized by reacting 4-(4-chlorophenyl)piperazine with 4-formylbenzoic acid methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction yields the target compound as a white solid with a purity of more than 95%.

Scientific Research Applications

Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been extensively studied in various types of cancer cells such as leukemia, lymphoma, multiple myeloma, breast cancer, lung cancer, and ovarian cancer. In preclinical studies, methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has shown promising results in inducing apoptosis and inhibiting tumor growth. methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has also been used in combination with other chemotherapeutic agents to enhance their efficacy. Moreover, methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been investigated for its potential in overcoming drug resistance in cancer cells.

properties

IUPAC Name

methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-25-19(24)16-4-2-15(3-5-16)14-21-23-12-10-22(11-13-23)18-8-6-17(20)7-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFIKYMLFYTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzoate

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